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molecular formula C13H14O2 B8729492 1(2H)-Naphthalenone, 3,4-dihydro-6-(2-propenyloxy)- CAS No. 88628-51-7

1(2H)-Naphthalenone, 3,4-dihydro-6-(2-propenyloxy)-

Cat. No. B8729492
M. Wt: 202.25 g/mol
InChI Key: LWANBOPSQQCDSD-UHFFFAOYSA-N
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Patent
US07538123B2

Procedure details

3.30 ml of allyl bromide was added to a mixture consisting of 5.62 g of 6-hydroxy-3,4-dihydroxynaphthalen-1(2H)-one, 5.27 g of potassium carbonate, and 60 ml of acetone. The obtained mixture was heated to reflux under nitrogen atmosphere overnight. The reaction solution was cooled to a room temperature, and the precipitate was removed by filtration. The solvent was removed under a reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 6.35 g of the subject compound.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
6-hydroxy-3,4-dihydroxynaphthalen-1(2H)-one
Quantity
5.62 g
Type
reactant
Reaction Step Two
Quantity
5.27 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].[OH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[CH2:11][C:10](O)=[C:9]2O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[CH2:11][CH2:10][CH2:9]2)[CH:2]=[CH2:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
6-hydroxy-3,4-dihydroxynaphthalen-1(2H)-one
Quantity
5.62 g
Type
reactant
Smiles
OC=1C=C2C(=C(CC(C2=CC1)=O)O)O
Step Three
Name
Quantity
5.27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen atmosphere overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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